
Oxyphenisatin acetate
Descripción general
Descripción
El acetato de oxifenisatina es un compuesto químico que se usó históricamente como laxante. Es el éster acetato de oxifenisatina, un compuesto conocido por sus propiedades catárticas. El compuesto tiene una fórmula molecular de C24H19NO5 y un peso molecular de 401,41 g/mol . Debido a preocupaciones de seguridad, incluido el posible daño hepático, su uso como laxante se ha interrumpido en muchos países .
Métodos De Preparación
El acetato de oxifenisatina se puede sintetizar mediante la acetilación de oxifenisatina. La ruta sintética implica la condensación de isatina con fenol para formar oxifenisatina, que luego se acetila para producir acetato de oxifenisatina . Las condiciones de reacción suelen implicar el uso de anhídrido acético como agente de acetilación en presencia de un catalizador como la piridina .
Los métodos de producción industrial para el acetato de oxifenisatina no están bien documentados, probablemente debido a su uso discontinuado. Los métodos de síntesis de laboratorio proporcionan una base para comprender su preparación.
Análisis De Reacciones Químicas
El acetato de oxifenisatina experimenta varios tipos de reacciones químicas, que incluyen:
Hidrólisis: En presencia de agua, el acetato de oxifenisatina puede hidrolizarse para formar oxifenisatina y ácido acético.
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios productos de oxidación.
Sustitución: El acetato de oxifenisatina puede sufrir reacciones de sustitución nucleofílica, donde los grupos acetato son reemplazados por otros nucleófilos.
Los reactivos comunes utilizados en estas reacciones incluyen agua para la hidrólisis, agentes oxidantes como el permanganato de potasio para la oxidación y nucleófilos como las aminas para las reacciones de sustitución .
Aplicaciones Científicas De Investigación
Historical Background and Pharmacological Use
Oxyphenisatin acetate was first introduced in the 1950s as a laxative. It was commonly used for preoperative preparation of the large intestine and colon, often combined with barium for radiographic examinations. Its mechanism as a stimulant laxative involves enhancing peristalsis in the intestines, leading to increased bowel movements. However, due to associated risks such as jaundice and liver damage with prolonged use, it was withdrawn from the market in many countries by the early 1970s .
Anticancer Properties
Recent studies have shifted focus towards this compound's anticancer properties. Research indicates that it exhibits significant antiproliferative activity against various cancer cell lines, particularly breast cancer cells.
Clinical Studies and Case Reports
Several studies have documented this compound's efficacy in preclinical models:
- Breast Cancer Models : In vitro studies demonstrated that this compound effectively inhibited growth in multiple breast cancer cell lines, including MCF7 and MDA-MB-468. In vivo studies using xenograft models further confirmed its tumor-inhibiting properties .
- Triple-Negative Breast Cancer : A recent study highlighted its potential as a therapeutic agent against triple-negative breast cancer, showcasing its ability to enhance immune responses while causing significant cellular stress in cancer cells .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
Application | Mechanism | Cell Lines Tested | Outcome |
---|---|---|---|
Laxative Use | Stimulation of intestinal peristalsis | Not applicable | Increased bowel movements; associated risks noted |
Anticancer Activity | Induction of autophagy and apoptosis | MCF7, T47D, HS578T, MDA-MB-468 | Significant growth inhibition observed |
Triple-Negative Breast Cancer | Induction of oncosis; enhancement of immune response | MDA-MB468, BT549 | Potent antiproliferative effects noted |
Mecanismo De Acción
El mecanismo de acción del acetato de oxifenisatina implica su conversión a oxifenisatina en el cuerpo. La oxifenisatina luego ejerce sus efectos al inhibir la actividad de las proteínas de la membrana de intercambio iónico, como TRPM4 . Esta inhibición conduce a la oncosis, caracterizada por la hinchazón celular y nuclear, la disfunción mitocondrial y el agotamiento del ATP . El compuesto también mejora las respuestas inmunitarias e inflamatorias, contribuyendo a su actividad anticancerígena .
Comparación Con Compuestos Similares
El acetato de oxifenisatina está estrechamente relacionado con varios otros compuestos, que incluyen:
Picosulfato de sodio: Un laxante que está estructuralmente relacionado con el bisacodilo y el acetato de oxifenisatina.
Fenolftaleína: Un compuesto con propiedades laxantes que está químicamente relacionado con el acetato de oxifenisatina.
Lo que diferencia al acetato de oxifenisatina es su potencial actividad anticancerígena, que se ha demostrado en estudios recientes . Esta propiedad única lo convierte en un compuesto de interés para futuras investigaciones en oncología.
Actividad Biológica
Oxyphenisatin acetate (OXY), also known as NSC 59687, is a compound that has garnered attention due to its biological activity, particularly in the context of cancer research. Originally used as a laxative, recent studies have revealed its potential as an anticancer agent, showcasing various mechanisms through which it exerts its effects on different cancer cell lines.
1. Induction of Autophagy and Apoptosis:
this compound has been shown to trigger a multifaceted cell starvation response, leading to autophagy and apoptosis. In vitro studies have demonstrated that OXY inhibits the growth of breast cancer cell lines such as MCF7, T47D, HS578T, and MDA-MB-468. This inhibition is associated with the selective inhibition of protein translation and the activation of AMP-activated protein kinase (AMPK), which plays a critical role in cellular energy homeostasis .
2. Impact on Signaling Pathways:
The compound activates several key signaling pathways:
- eIF2α Pathway: Rapid phosphorylation of eukaryotic translation initiation factor 2α (eIF2α) kinases GCN2 and PERK is observed, which is crucial for the cellular response to stress.
- mTOR Pathway: There is reduced phosphorylation of mTOR substrates such as p70S6K and 4E-BP1, indicating a downregulation of protein synthesis under nutrient deprivation conditions .
- Reactive Oxygen Species (ROS) Generation: OXY treatment leads to increased ROS production, contributing to oxidative stress and subsequent cell death mechanisms .
Case Studies and Research Findings
Case Study 1: Breast Cancer Cell Lines
In a detailed study focusing on breast cancer cell lines, OXY was administered intraperitoneally in an MCF7 xenograft model. The results indicated significant tumor growth inhibition, correlating with the activation of autophagic processes and apoptosis via both intrinsic and extrinsic pathways. Notably, TNFα expression was induced alongside degradation of TNFR1, suggesting an autocrine mechanism contributing to cell death .
Case Study 2: Triple-Negative Breast Cancer (TNBC)
A separate investigation into OXY's effects on triple-negative breast cancer (TNBC) cell lines revealed distinct morphological changes indicative of oncosis—a form of non-apoptotic cell death characterized by cellular swelling and increased membrane permeability. The study highlighted that these changes occurred in a drug sensitivity-dependent manner, underscoring the compound's potential as a targeted therapy for resistant cancer types .
Comparative Biological Activity
The following table summarizes the biological activity of this compound across different studies:
Study Focus | Cell Lines | Mechanism | Outcome |
---|---|---|---|
Breast Cancer | MCF7, T47D | Autophagy, Apoptosis | Tumor growth inhibition |
Triple-Negative | Various TNBC lines | Oncosis | Morphological changes indicative of cell death |
General Activity | Various cancer types | AMPK/mTOR signaling, ROS generation | Antiproliferative effects observed |
Propiedades
IUPAC Name |
[4-[3-(4-acetyloxyphenyl)-2-oxo-1H-indol-3-yl]phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-15(26)29-19-11-7-17(8-12-19)24(18-9-13-20(14-10-18)30-16(2)27)21-5-3-4-6-22(21)25-23(24)28/h3-14H,1-2H3,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPUXYRXPHEJDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023411 | |
Record name | Oxyphenisatin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115-33-3 | |
Record name | Contax | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxyphenisatin Acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxyphenisatin acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14627 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OXYPHENISATIN ACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | OXYPHENISATIN ACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxyphenisatin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxyphenisatine di(acetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXYPHENISATIN ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0Y1YAL65X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Oxyphenisatin acetate in inducing cell death in cancer cells?
A: Research suggests that this compound and its structural analog, bisacodyl (commonly known as Dulcolax), exert antiproliferative effects on triple-negative breast cancer (TNBC) cells by inducing oncosis. [] This form of cell death is characterized by cell swelling, membrane blebbing, and mitochondrial dysfunction, ultimately leading to ATP depletion. [] The proposed mechanism involves the poisoning of the Transient Receptor Potential Melastatin member 4 (TRPM4) ion channel, which is responsible for monovalent cation transport. [] By blocking TRPM4, these compounds disrupt cellular ion homeostasis, triggering oncosis. [] Notably, TNBC cells lacking TRPM4 expression or those with TRPM4 knocked out display resistance to both this compound and bisacodyl, highlighting the crucial role of TRPM4 in their anticancer activity. [] Further studies indicate that this compound also triggers a cell starvation response, leading to autophagy, mitochondrial dysfunction, and autocrine TNFα-mediated apoptosis in breast cancer cell lines. []
Q2: Is there a connection between this compound and liver damage?
A: Several studies have reported cases of liver disease associated with prolonged ingestion of this compound. [2, 6-11] While the exact mechanism of this hepatotoxicity remains unclear, it has been suggested that the drug's excretion through bile might play a role. [] Interestingly, some researchers have raised concerns about the potential contribution of other ingredients commonly found in laxative mixtures containing this compound, such as dioctyl sodium sulfosuccinate. [, , ] Further research is needed to clarify the precise mechanism of this compound-induced liver damage and the potential role of co-administered excipients.
Q3: How does the structure of this compound relate to its activity?
A: While specific structure-activity relationship (SAR) studies for this compound are limited within the provided research, some insights can be gleaned. For instance, bisacodyl, which shares structural similarities with this compound, exhibits a comparable mechanism of action by targeting TRPM4 and inducing oncosis in TNBC cells. [] This observation suggests that the shared structural features between these two compounds might be crucial for their interaction with TRPM4 and subsequent cytotoxic effects. Further investigations focusing on systematic modifications of the this compound scaffold are needed to establish a comprehensive SAR profile and guide the development of potentially safer and more effective analogs.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.